1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18F3N3O4 and its molecular weight is 409.365. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationship
Research into imidazolidine-2,4-dione derivatives has explored their synthesis and structure-activity relationships, particularly for their potential anti-arrhythmic properties. For instance, a study focused on the synthesis of 5-arylidene derivatives of imidazolidine-2,4-dione, revealing their class Ia anti-arrhythmic activity according to the Vaughan Williams classification without significant anticonvulsant or neurotoxic effects (Pękala et al., 2005).
Electrochemical Properties
Another study examined the electrochemical behavior of new hydantoin derivatives, including 5-benzylideneimidazolidine-2,4-dione variants, through cyclic, differential pulse, and square wave voltammetry. This research offers insights into the redox processes and structural activity relationships of these compounds, contributing to our understanding of their biochemical actions (Nosheen et al., 2012).
Hypoglycemic Activity
Imidazolidine-2,4-dione derivatives have also been investigated for their hypoglycemic activity. One study designed and synthesized a series of these compounds, evaluating their effect on insulin-induced adipocyte differentiation and in vivo hypoglycemic activity, highlighting their therapeutic potential for diabetes treatment (Oguchi et al., 2000).
Antimicrobial Evaluation
The antimicrobial potential of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, related to the imidazolidine-2,4-dione scaffold, was explored, demonstrating their activity against various bacterial and fungal strains. This research suggests the utility of imidazolidine-2,4-dione derivatives in developing new antimicrobial agents (Jat et al., 2006).
properties
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c20-19(21,22)11-25-16(26)10-24(18(25)28)13-5-7-23(8-6-13)17(27)15-9-12-3-1-2-4-14(12)29-15/h1-4,9,13H,5-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPFHRFACHVGDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
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